1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride - 1417634-37-7

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Catalog Number: EVT-2811711
CAS Number: 1417634-37-7
Molecular Formula: C10H12ClN3O
Molecular Weight: 225.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting benzohydrazide with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). [, , ]
  • Introduction of the ethylamine hydrochloride group: This can be achieved through various methods depending on the desired substituents. One common strategy involves reacting the 1,3,4-oxadiazole derivative with 2-chloroethylamine hydrochloride under basic conditions. []
Molecular Structure Analysis

The molecular structure of 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride has been characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR), and Mass Spectrometry (MS). [, , , , , , , , , ]

X-ray crystallography studies on related derivatives have provided detailed insights into the spatial arrangement of atoms within the molecule, bond lengths, bond angles, and intermolecular interactions. [, , , , ]

Mechanism of Action

For instance, some derivatives have shown potent inhibitory activity against enzymes like urease, [] sterol 14α-demethylase (CYP51), [] and phosphodiesterase 4 (PDE4), [] suggesting their potential as therapeutic agents for various diseases. Further research is warranted to elucidate the precise molecular mechanisms underlying their biological effects.

Physical and Chemical Properties Analysis

While specific data on the parent compound might be limited, information on related derivatives suggests they exist as solids with varying melting points and solubilities. [, , , , , ] Their optical properties, such as absorbance and fluorescence, can also be modulated by structural modifications. [, ]

Applications
  • Anticancer agents: Some derivatives have exhibited promising anticancer activity against various cancer cell lines, including those derived from breast cancer (MCF-7), liver cancer (HepG2), cervical cancer (HeLa), and colorectal cancer (Caco-2). [, , , ]
  • Antimicrobial agents: Several derivatives have shown potent antimicrobial activity against a wide range of bacterial and fungal strains, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). [, , , , , , , ]
  • Anticonvulsant agents: Certain derivatives have displayed significant anticonvulsant activity in animal models, indicating their potential for treating epilepsy and other seizure disorders. [, , , ]
  • Anti-inflammatory agents: Some derivatives have shown promising anti-inflammatory activity in in vitro and in vivo models, suggesting their potential for treating inflammatory conditions. [, , ]
  • Antioxidant agents: Several derivatives have exhibited potent antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , ]

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8)

  • Compound Description: This compound is a naphtho-furan derivative synthesized and characterized in a study focusing on novel antimicrobial agents. [] The research explored the synthesis and biological evaluation of various naphtho-furan derivatives, including compound 8, for their potential antibacterial and antifungal activities.

N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (5)

  • Compound Description: Similar to compound 8, this compound is another naphtho-furan derivative synthesized and evaluated for its antimicrobial activity in the same study. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

  • Compound Description: A series of these derivatives (9a-n) were synthesized and evaluated for their anticancer and antimicrobial activities. [] Compound 9j and 9n exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives (SD-1–17)

  • Compound Description: This series of compounds were designed as molecular hybrids and tested for their multi-target activity against Alzheimer's disease. [] Compounds SD-4 and SD-6 demonstrated promising inhibitory profiles against hAChE, hBChE, and hBACE-1 enzymes, along with anti-Aβ aggregation potential.
  • Compound Description: This series of compounds were designed, synthesized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. [] Toxicity profiles were predicted using in silico methods.
  • Compound Description: This compound is a chromen-2-one derivative studied for its potential anticancer activity. [] Research focused on understanding the relationship between its polymorphism and potential biological activity.

3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones

  • Compound Description: This compound, like the previous one, is a chromen-2-one derivative also investigated for its potential anticancer activity and studied for its polymorphic forms. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)methylenyls α,ω-bisfunctionalized 3- and 4-PEG

  • Compound Description: These are two bola-type compounds with heteroaromatic cores and a PEG linker, designed as potential fluorescent chemosensors. [] They exhibit a "turn-off" fluorescence response to nitro-explosive compounds and Hg2+ ions.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole-containing compound was synthesized and characterized as a potential pharmaceutical agent. [] Its structure was confirmed by X-ray crystallography and NMR spectroscopy.

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives

  • Compound Description: These derivatives were synthesized using a one-pot, four-component reaction involving cyclobutanone, dibenzylamine, (isocyanoimino)triphenylphosphorane, and various aromatic carboxylic acids. []

4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives

  • Compound Description: This series of compounds, incorporating 1,3,4-oxadiazole/thiadiazole rings and an azetidin-2-one core, was designed and synthesized for their potential as anticancer, antimicrobial, and antioxidant agents. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: These novel compounds were synthesized and evaluated for their antibacterial activity. [] They exhibited potent activity against various bacterial strains.

1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives (2a-g)

  • Compound Description: These derivatives were designed and evaluated for their antioxidant activity using DPPH, hydroxyl radical, and nitric oxide radical scavenging assays. [] Compound 2c exhibited the most potent radical scavenging activity.

2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles (6a, b)

  • Compound Description: These compounds were part of a series synthesized and evaluated for antioxidant and antimicrobial activities. []

(1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones (9–11)

  • Compound Description: This series of compounds, containing a benzimidazole moiety linked to an oxadiazole ring, was synthesized and evaluated for their antioxidant and antimicrobial activities. []

(1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles (14–16)

  • Compound Description: This series, incorporating a triazolopyridine moiety linked to an oxadiazole ring, was also synthesized and evaluated for its antioxidant and antimicrobial activities. []

1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole

  • Compound Description: A series of compounds containing a 1H-indazole moiety linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group was synthesized and evaluated for their antimicrobial and nematicidal activities. []

N-Benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives

  • Compound Description: These derivatives were synthesized efficiently using a novel isocyanide-based four-component reaction. [] The reaction involved (N-isocyanimino)triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids.

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: This compound is an inhibitor of protozoan CYP51 and has been investigated for its potential as an antifungal agent. []

2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (pop)

  • Compound Description: This compound was used as an ancillary ligand in the development of platinum(II) cyclometalated complexes for OLED applications. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential and cytotoxicity. [] They displayed promising urease inhibition and low cytotoxicity.

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (IVa-IVl)

  • Compound Description: This series of compounds, featuring a chromen-2-one moiety linked to an oxadiazole ring, was synthesized and evaluated for their anticonvulsant activity. []

N1,N8-bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide derivatives (6a–j)

  • Compound Description: These are naphthalene-1,8-dicarboxamide derivatives synthesized and evaluated for their antibacterial and antifungal activities. []

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivatives

  • Compound Description: These derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock (MES) seizure model. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: These compounds containing a thieno[2,3-d]pyrimidine core linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group were synthesized and evaluated for their antimicrobial activity. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, containing an isoxazole ring linked to an oxadiazole, was synthesized and its crystal structure was determined. []

2-[5-(Substituted phenyl)-(1,3,4)oxadiazol-2-yl]-benzoxazoles

  • Compound Description: This series of compounds, containing a benzoxazole ring linked to an oxadiazole, was synthesized and evaluated for their antimicrobial activity. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

  • Compound Description: These compounds were synthesized and screened for their antimicrobial and hemolytic activity. [] They exhibited promising antimicrobial activity against several bacterial strains.

1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

  • Compound Description: This compound, featuring a pyridinyl-oxadiazole moiety linked to a bromophenylethanone group, was synthesized and its crystal structure was analyzed. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: This compound, containing two sulfonamide groups and an oxadiazole ring, was synthesized and its crystal structure was analyzed, revealing the presence of intermolecular hydrogen bonds. []

N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (ZD4054 Form 1)

  • Compound Description: This compound, featuring a pyrazinyl-pyridine moiety linked to an oxadiazole-containing phenyl ring, was synthesized and its crystal structure was determined. []

1-{5-Aryl-2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone

  • Compound Description: A series of these derivatives, containing a thiophene ring linked to an oxadiazole, was synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. []

5-(bis((5-phenyl-1,3,4-oxadiazol-2-yl)methylthio)methylene)-2-(4-substituted benzylthio)-pyrimidine-4,6-(1H,5H)-dione derivatives

  • Compound Description: These novel tris-heterocyclic compounds, containing two 1,3,4-oxadiazole rings linked to a pyrimidine core, were synthesized and characterized. []

N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-Yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides

  • Compound Description: These compounds, featuring a benzothiophene moiety linked to an oxadiazole through a thioacetamide linker, were synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv. []

2-[4-Acetyl-5-(biphenyl-4-yl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

  • Compound Description: This compound, containing a biphenyl group attached to a dihydrooxadiazole ring, was synthesized and its crystal structure was determined. []

2-(Substituted Phenyl)-3-[5'-(2''-Oxo-2H-chromen-3'-yl)-1,3,4-Oxadiazol-2-yl]-1,3-Thiazolidin-4-Ones

  • Compound Description: A series of these compounds were synthesized and evaluated for their potential as anticonvulsants and their neurotoxic profiles. []

Properties

CAS Number

1417634-37-7

Product Name

1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

IUPAC Name

1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride

Molecular Formula

C10H12ClN3O

Molecular Weight

225.68

InChI

InChI=1S/C10H11N3O.ClH/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H

InChI Key

MPSNKBIQPBHLBW-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(O1)C2=CC=CC=C2)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.